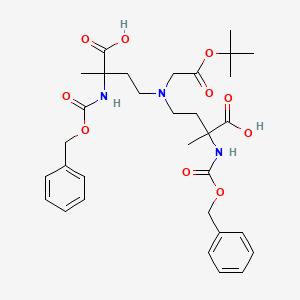

2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate)

説明

The compound 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) is a multifunctional organic molecule characterized by:

- A central azanediyl (NH) group linked to a tert-butoxy-oxoethyl moiety.

- Two ethane-1,2-diyl chains extending from the azanediyl core, terminating in 2-(benzyloxycarbonylamino)propanoate ester groups.

The tert-butoxy group enhances steric protection and hydrolytic stability, while the benzyloxycarbonyl (Cbz) groups serve as protective agents for amine functionalities, commonly employed in peptide synthesis .

特性

IUPAC Name |

4-[[3-carboxy-3-(phenylmethoxycarbonylamino)butyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O10/c1-30(2,3)45-25(36)20-35(18-16-31(4,26(37)38)33-28(41)43-21-23-12-8-6-9-13-23)19-17-32(5,27(39)40)34-29(42)44-22-24-14-10-7-11-15-24/h6-15H,16-22H2,1-5H3,(H,33,41)(H,34,42)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGXGKVOHWWKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1)CCC(C)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tert-butoxy-oxoethyl intermediate: This step involves the reaction of tert-butyl alcohol with an appropriate oxoethyl precursor under acidic conditions to form the tert-butoxy-oxoethyl intermediate.

Coupling with ethane-2,1-diyl bis(2-(benzyloxycarbonylamino)propanoate): The intermediate is then coupled with ethane-2,1-diyl bis(2-(benzyloxycarbonylamino)propanoate) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

化学反応の分析

Hydrolysis of Ester Groups

The tert-butyl ester and benzyloxycarbonyl (Cbz) groups are hydrolytically labile under specific conditions:

Key Findings :

-

The tert-butyl ester offers orthogonal protection to Cbz groups, enabling sequential deprotection strategies .

-

Cbz groups are stable under acidic conditions but susceptible to hydrogenolysis, critical for peptide synthesis applications .

Radical Reactions

The ethylene glycol backbone and tertiary C-H bonds may participate in radical processes:

Research Insight :

-

Radical intermediates derived from similar ethylene glycol structures stabilize Ni-aryl complexes in cross-coupling reactions (e.g., Negishi coupling) .

Nucleophilic Substitution at the Azanediyl Center

The central secondary amine (azanediyl) can undergo alkylation or acylation after deprotection:

Structural Consideration :

-

Steric hindrance from the tert-butyl group may limit reactivity at the azanediyl nitrogen unless deprotected .

Complexation with Metal Catalysts

The compound’s oxygen- and nitrogen-rich structure facilitates metal coordination:

Mechanistic Insight :

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes degradation:

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development

The compound's structure suggests potential use as a precursor in the synthesis of pharmaceutical agents. The presence of the benzyloxycarbonyl group indicates that it may serve as a protecting group in peptide synthesis, facilitating the development of peptides with specific biological activities. This application is crucial for designing targeted therapies in cancer treatment and other diseases.

2. Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The ability to modify the compound's structure could lead to enhanced efficacy against various cancer cell lines.

3. Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be leveraged to design drugs targeting diseases like diabetes or obesity by modulating metabolic processes.

Polymer Science Applications

1. Polymerization Initiators

Due to its functional groups, this compound can be utilized as an initiator for radical polymerization processes. The tert-butoxy groups can decompose under heat or light to generate free radicals, initiating polymerization reactions that are essential in creating new materials with tailored properties.

2. Biodegradable Polymers

Incorporating this compound into polymer matrices may enhance biodegradability and biocompatibility, making it suitable for applications in drug delivery systems and environmentally friendly packaging materials.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules, allowing chemists to construct intricate molecular architectures efficiently. Its versatility makes it valuable in the development of various organic compounds.

2. Reaction Conditions Optimization

Studies have shown that modifying reaction conditions when using this compound can lead to improved yields and selectivity in chemical reactions, which is beneficial for both academic research and industrial applications.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a peptide with anti-inflammatory properties. The protecting groups were selectively removed under mild conditions, allowing for the formation of the desired peptide without degradation.

Case Study 2: Polymer Development

Research involving this compound as a polymerization initiator resulted in the creation of a new class of biodegradable polymers. These polymers showed promise for use in medical applications due to their biocompatibility and controlled degradation rates.

作用機序

The mechanism of action of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) involves its interaction with molecular targets through its functional groups. These interactions can include hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application. The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor.

類似化合物との比較

Structural Analogues with Ethane-Diyl and Azanediyl Linkages

Key Observations :

- Cbz-protected esters differ from DTPA-amide moieties in metal-chelating capacity, limiting the target compound’s utility as a contrast agent but favoring peptide synthesis applications .

- Bridging Groups :

- Ethane-diyl spacers are common in both the target compound and DTPA derivatives, but thioether bridges in antioxidants () confer distinct redox activity .

生物活性

The compound 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) , identified by its CAS number 1426654-38-7, is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 527.67 g/mol. The presence of tert-butoxy and benzyloxycarbonyl groups suggests potential interactions with biological targets.

Structural Formula

Key Functional Groups

- Tert-butoxy : Enhances lipophilicity.

- Benzyloxycarbonyl : Provides stability and may influence enzyme interactions.

Research indicates that compounds similar to 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(benzyloxycarbonylamino)propanoate) may exhibit various biological activities such as:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against certain bacterial strains.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study demonstrated that derivatives of the compound inhibited interleukin-1 beta converting enzyme (ICE), suggesting anti-inflammatory properties .

- Another research indicated that modifications in the side chains could enhance the inhibitory effects on specific enzymes related to cancer progression .

- Antimicrobial Properties

- Cytotoxicity Assays

Comparative Biological Activity Table

Synthesis Methods

The synthesis of 2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(benzyloxycarbonylamino)propanoate involves several steps:

- Formation of the Azanediyl Linkage : Utilizing tert-butoxy and oxoethyl groups.

- Coupling Reactions : Employing standard peptide coupling techniques to attach benzyloxycarbonyl amino acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can researchers optimize yield while minimizing side reactions?

- Methodology : Utilize stepwise coupling reactions under anhydrous conditions, employing tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to prevent undesired side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) principles .

- Key Considerations : Ensure strict temperature control (0–5°C for aza-Michael additions) and use tert-butoxycarbonyl anhydride for selective protection .

Q. Which purification techniques are most effective for isolating this compound, given its ester and azanediyl functional groups?

- Methodology : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with membrane-based separation (e.g., nanofiltration) to remove low-molecular-weight impurities. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Validation : Cross-check purity using differential scanning calorimetry (DSC) to confirm absence of polymorphic impurities .

Q. How should researchers characterize the molecular structure to confirm regioselectivity of the azanediyl linker?

- Methodology : Employ - and -NMR to verify the tert-butoxy and benzyloxycarbonyl group positions. Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the ethane-diyl backbone .

- Advanced Confirmation : Perform X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying pH conditions, and what experimental assays validate these predictions?

- Methodology : Use density functional theory (DFT) to model hydrolysis of ester and carbamate groups at different pH levels. Experimentally validate via accelerated stability studies (40°C/75% RH, pH 1–13 buffers) with LC-MS monitoring .

- Contradiction Analysis : If computational and experimental data conflict, re-examine solvation models or investigate catalytic impurities (e.g., trace metals) .

Q. What strategies resolve discrepancies in mass spectrometry (MS) data when analyzing degradation products?

- Methodology : Use high-resolution MS (HRMS) to distinguish between isobaric fragments (e.g., tert-butoxy vs. benzyloxycarbonyl cleavage). Pair with tandem MS/MS to confirm fragmentation pathways .

- Troubleshooting : If MS signals contradict NMR data, consider ion suppression effects or non-covalent adducts in the MS source .

Q. How can researchers design controlled-release formulations leveraging the compound’s ester hydrolysis kinetics?

- Methodology : Conduct pH-dependent kinetic studies (UV-Vis or -NMR if fluorinated analogs are used) to model release profiles. Incorporate data into finite element analysis (FEA) simulations for polymer matrix design .

- Validation : Compare in vitro release rates (dialysis membranes) with in vivo pharmacokinetic data in model organisms .

Data Contradiction and Analysis

Q. How should conflicting spectral data (e.g., FTIR vs. Raman) for the azanediyl moiety be interpreted?

- Methodology : Re-examine sample preparation (e.g., solvent interference in FTIR) and use polarized Raman spectroscopy to differentiate symmetric/asymmetric vibrations. Cross-validate with computational vibrational frequency calculations (DFT) .

Q. What experimental controls are critical when studying the compound’s interaction with biological membranes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。